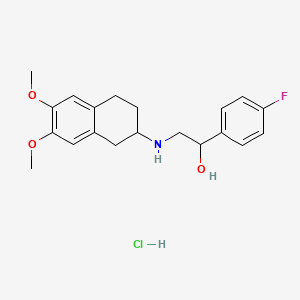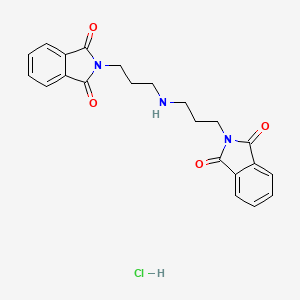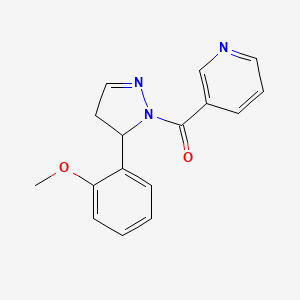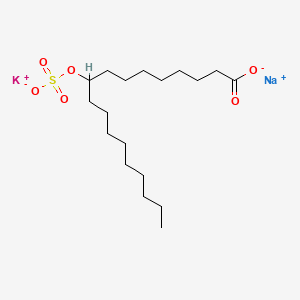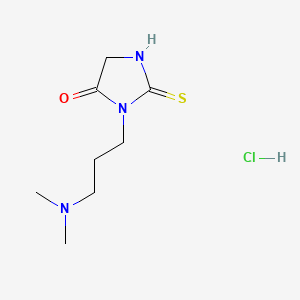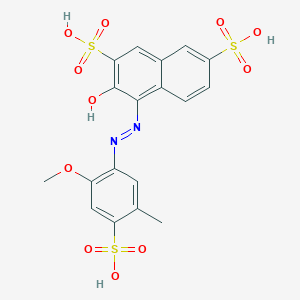
Qyg73hxs6Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid (Qyg73hxs6Q) is a complex organic molecule with significant applications in various scientific fields. It is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, methyl, and sulfonic acid groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves several steps, including diazotization and coupling reactions. The process typically begins with the diazotization of 2-methoxy-5-methyl-4-sulfophenylamine, followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid under acidic conditions. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reactants are mixed in reactors equipped with temperature and pH control systems. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonate esters or amides.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can interact with proteins and enzymes, altering their activity. The azo group can undergo reduction to form amines, which may further interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-4-(2-(2-methoxyphenyl)diazenyl)-2,7-naphthalenedisulfonic acid
- 3-Hydroxy-4-(2-(2-methylphenyl)diazenyl)-2,7-naphthalenedisulfonic acid
Uniqueness
3-Hydroxy-4-(2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl)-2,7-naphthalenedisulfonic acid is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and applications. The combination of hydroxyl, methoxy, methyl, and sulfonic acid groups provides a wide range of chemical and biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
685819-22-1 |
|---|---|
Fórmula molecular |
C18H16N2O11S3 |
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C18H16N2O11S3/c1-9-5-13(14(31-2)8-15(9)33(25,26)27)19-20-17-12-4-3-11(32(22,23)24)6-10(12)7-16(18(17)21)34(28,29)30/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30) |
Clave InChI |
JCWRXRIYVOSWIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


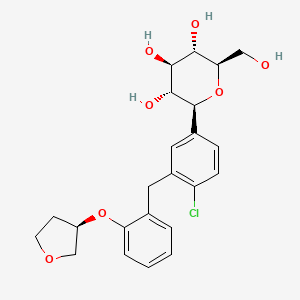
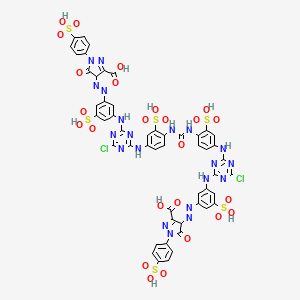
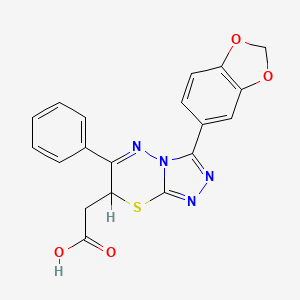
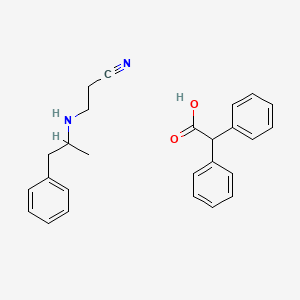
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
